3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole
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Overview
Description
3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound consists of an oxadiazole ring substituted with an azepane and a propyl group, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azepane derivatives with nitrile oxides, which leads to the formation of the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxadiazole derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring into more reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated heterocyclic compounds .
Scientific Research Applications
3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Azepan-2-yl-quinoline: Another heterocyclic compound with an azepane ring, known for its potential therapeutic applications.
3-(Azepan-2-yl)-5-propylisoxazole: A structurally similar compound with an isoxazole ring instead of an oxadiazole ring.
Uniqueness
3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole is unique due to its specific combination of the azepane and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H19N3O |
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Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-(azepan-2-yl)-5-propyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H19N3O/c1-2-6-10-13-11(14-15-10)9-7-4-3-5-8-12-9/h9,12H,2-8H2,1H3 |
InChI Key |
MOKODIYQKLXQED-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NO1)C2CCCCCN2 |
Origin of Product |
United States |
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